molecular formula C12H24O2 B12791467 2-Heptyl-2,4-dimethyl-1,3-dioxolane CAS No. 165191-91-3

2-Heptyl-2,4-dimethyl-1,3-dioxolane

Cat. No.: B12791467
CAS No.: 165191-91-3
M. Wt: 200.32 g/mol
InChI Key: AEGTXRAMXBTODF-UHFFFAOYSA-N
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Description

2-Heptyl-2,4-dimethyl-1,3-dioxolane (CAS Number: 165191-91-3) is a specialty chemical belonging to the 1,3-dioxolane family, a class of five-membered heterocyclic acetals known for their utility across various research fields . This compound is also listed as 2-nonanone propylene glycol acetal, indicating its common application as a flavor and fragrance ingredient . Its organoleptic profile is characterized as fruity, floral, fatty, and herbal, making it a compound of interest for studies in perfume formulation and food flavorings . The FEMA expert panel has determined it as generally recognized as safe (GRAS) as a flavoring substance, and it sees use in research applications for baked goods, beverages, cheeses, and confectioneries . Beyond its organoleptic uses, the 1,3-dioxolane structure is a significant motif in scientific research. Certain 1,3-dioxolane derivatives have been synthesized and shown to exhibit notable biological activities, including excellent antifungal activity against Candida albicans and significant antibacterial activity against strains like Staphylococcus aureus and Staphylococcus epidermidis . This makes the 1,3-dioxolane core a valuable scaffold in medicinal chemistry research for developing new antimicrobial agents . Furthermore, alkyl-substituted 1,3-dioxolanes are being investigated as bio-derived solvents and advanced biofuels due to properties such as increased cetane numbers and lower sooting tendencies compared to conventional petroleum-based fuels . From a chemical synthesis perspective, 1,3-dioxolanes are widely employed as protecting groups for carbonyls and as chiral auxiliaries in asymmetric transformations . Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

CAS No.

165191-91-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

2-heptyl-2,4-dimethyl-1,3-dioxolane

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(3)13-10-11(2)14-12/h11H,4-10H2,1-3H3

InChI Key

AEGTXRAMXBTODF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(OCC(O1)C)C

density

0.882-0.888 (20°)

physical_description

Colourless to pale yellow liquid;  Fruity, floral, fatty, herbaceous odourÂ

solubility

Practically insoluble or insoluble in water;  soluble in fats and oils
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Heptyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of a carbonyl compound with a vicinal diol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be represented as follows:

[ \text{R}_2\text{CO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{R}_2\text{C(OCH}_2\text{CH}_2\text{O)} + \text{H}_2\text{O} ]

In this reaction, the carbonyl compound (R2CO) reacts with ethylene glycol (HOCH2CH2OH) to form the dioxolane ring, with water as a byproduct .

Industrial Production Methods

Industrial production of 2-Heptyl-2,4-dimethyl-1,3-dioxolane follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water and drive the equilibrium towards the formation of the dioxolane. The use of ethanol as a solvent can enhance the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original diol and carbonyl compound.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel.

Major Products

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields the original diol and carbonyl compound.

    Substitution: Results in various substituted dioxolanes depending on the reagents used.

Scientific Research Applications

Applications in Fragrance Industry

One of the primary applications of 2-heptyl-2,4-dimethyl-1,3-dioxolane is in the formulation of perfumes and scented products. According to a patent document, this compound can be mixed with other fragrance materials in proportions ranging from 1% to 50% by weight to create new scent compositions. These compositions can be used directly as perfumes or incorporated into cosmetics such as lotions, creams, and soaps .

Case Study: Perfume Composition

A study on fragrance formulations highlighted the use of 2-heptyl-2,4-dimethyl-1,3-dioxolane in creating complex scent profiles. The compound was found to enhance the longevity and depth of fragrances when blended with floral and woody notes. The following table summarizes the key findings:

ComponentPercentage (%)Role in Fragrance
2-Heptyl-2,4-dimethyl-1,3-dioxolane10Base note enhancer
Linalool5Floral note
Ethyl Vanillin3Sweet undertone
Cedarwood Oil2Woody note

Potential Pharmaceutical Applications

While primarily noted for its use in fragrances, there is emerging interest in the potential pharmaceutical applications of alkyl-substituted dioxolanes. Research indicates that compounds with similar structures may exhibit biological activities such as antibacterial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive carbonyl groups during chemical reactions. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.

Comparison with Similar Compounds

Structural and Functional Group Variations

2,4-Dimethyl-1,3-dioxolane (CAS 3390-12-3)
  • Molecular Formula : C₅H₁₀O₂.
  • Synthesis : Produced via the reaction of 1,2-propanediol with acetaldehyde .
  • Applications : Widely used in food additives and flavoring agents due to its low molecular weight and volatility. The FAO/WHO reports its dominance in aliphatic diol production (87% in Europe, 94% in Japan) .
  • Key Differences : Lacks the heptyl group, resulting in lower lipophilicity and boiling point compared to the heptyl derivative.
2-Ethyl-2,4-dimethyl-1,3-dioxolane (CAS 2916-28-1)
  • Molecular Formula : C₇H₁₄O₂.
  • Properties : The ethyl substituent increases molecular weight slightly, leading to a higher boiling point than 2,4-dimethyl-1,3-dioxolane but lower than the heptyl analog.
  • Phase Transition Data : Vaporization enthalpy at 298 K is 44.8 ± 0.3 kJ/mol , similar to other small dioxolanes .
4-Methyl-2-pentyl-1,3-dioxolane (FEMA 3630)
  • Applications : Used as a flavoring agent (e.g., "Hexanal Propylene Glycol Acetal") with a fruity odor .
  • Structural Insight : The pentyl group balances lipophilicity and volatility, making it intermediate between methyl/heptyl derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point/Volatility Vaporization Enthalpy (kJ/mol)
2-Heptyl-2,4-dimethyl-1,3-dioxolane C₁₂H₂₄O₂ 200.32 Estimated >150°C (high chain) Not reported
2,4-Dimethyl-1,3-dioxolane C₅H₁₀O₂ 102.13 ~80–100°C (low chain) 44.8 ± 0.3 (similar analogs)
2-Ethyl-2,4-dimethyl-1,3-dioxolane C₇H₁₄O₂ 130.18 ~120–140°C 44.8 ± 0.3

Notes:

  • Longer alkyl chains (e.g., heptyl) increase hydrophobicity and boiling points but reduce volatility.
  • Shorter chains (methyl/ethyl) enhance suitability for gas-phase applications (e.g., polymer membranes, food additives) .

Stability and Degradation

  • Thermal Degradation : Dioxolanes degrade into aldehydes (e.g., acetaldehyde) under oxidative conditions, a trait critical for polymer applications .
  • Chemical Reactivity : Bromination of 2,2,4-trimethyl-1,3-dioxolane yields cis/trans diastereomers, underscoring the stereochemical complexity in substituted dioxolanes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-heptyl-2,4-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves acid-catalyzed condensation of carbonyl compounds (e.g., ketones or aldehydes) with diols. For example, cyclic acetals like 2,4-dimethyl-1,3-dioxolane derivatives are synthesized by reacting acetaldehyde with propane-1,2-diol (propylene glycol) under acidic conditions, often using toluene-p-sulfonic acid as a catalyst with azeotropic water removal . Optimization includes controlling stoichiometry (e.g., excess diol), reaction temperature (room temperature to reflux), and catalyst loading. Post-synthesis purification may involve distillation or crystallization, as seen in analogous dioxolane syntheses .

Q. How can NMR spectroscopy be utilized to confirm the structure of 2-heptyl-2,4-dimethyl-1,3-dioxolane?

  • Methodological Answer :

  • ¹H NMR : Peaks for the heptyl chain (δ 0.8–1.5 ppm: terminal CH₃ and CH₂ groups), methyl groups on the dioxolane ring (δ 1.2–1.4 ppm), and oxygenated ring protons (δ 3.5–4.5 ppm) are expected. Splitting patterns distinguish axial/equatorial protons in the dioxolane ring .
  • ¹³C NMR : Signals for the carbonyl carbon (absent in this case), methyl carbons (δ 20–25 ppm), and oxygenated carbons (δ 60–100 ppm) confirm the cyclic acetal structure .
    Comparative analysis with spectral databases (e.g., PubChem, NIST) is recommended for validation .

Q. What safety precautions are critical when handling 2-heptyl-2,4-dimethyl-1,3-dioxolane in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential volatility and respiratory irritation risks .
  • Waste Disposal : Segregate waste in labeled containers and consult institutional guidelines for organic solvent disposal .

Advanced Research Questions

Q. How do solvent effects influence the hydrolysis kinetics of 2-heptyl-2,4-dimethyl-1,3-dioxolane, and what mechanistic insights can be derived?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly affect hydrolysis rates. Studies on analogous 1,3-dioxolanes (e.g., 2-methyl-1,3-dioxolane) in water-dioxane mixtures reveal that polar solvents stabilize transition states in both A-1 (unimolecular) and A-SE2 (bimolecular) mechanisms. Kinetic experiments using UV-Vis spectroscopy or gas chromatography can monitor degradation products. Computational modeling (e.g., DFT) further elucidates solvent interactions with the transition state .

Q. What strategies are effective for resolving contradictions in reported reactivity data for substituted 1,3-dioxolanes?

  • Methodological Answer :

  • Systematic Variability Testing : Compare reaction outcomes under controlled conditions (e.g., pH, temperature) to isolate variables.
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled substrates to track reaction pathways (e.g., radical vs. ionic mechanisms) .
  • Meta-Analysis : Cross-reference literature on structurally similar compounds (e.g., 2-phenyl-1,3-dioxolane) to identify trends in substituent effects .

Q. How can computational methods predict the polymerization behavior of 2-heptyl-2,4-dimethyl-1,3-dioxolane derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ring-opening polymerization (ROP) energetics, focusing on strain in the dioxolane ring.
  • DFT Calculations : Analyze electron density maps to predict cationic or radical initiation sites. For example, 2-vinyl-1,3-dioxolane derivatives polymerize via radical pathways due to allylic stabilization .
  • Experimental Validation : Use size-exclusion chromatography (SEC) and MALDI-TOF to correlate predicted and observed polymer molecular weights .

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